molecular formula C18H37ClMg B045593 Octadecylmagnesium chloride CAS No. 116980-66-6

Octadecylmagnesium chloride

Cat. No.: B045593
CAS No.: 116980-66-6
M. Wt: 313.2 g/mol
InChI Key: BNWJANSKVJZWMB-UHFFFAOYSA-M
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Description

Octadecylmagnesium chloride is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds in various chemical reactions. The compound has the molecular formula C18H37ClMg and is typically found as a solution in tetrahydrofuran (THF). It is known for its role in nucleophilic addition reactions and carbon-carbon bond formation via palladium-catalyzed alkylation and arylation reactions .

Scientific Research Applications

Octadecylmagnesium chloride has a wide range of applications in scientific research:

Safety and Hazards

Octadecylmagnesium chloride is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may cause drowsiness or dizziness, and is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .

Mechanism of Action

Target of Action

Octadecylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic synthesis. The primary targets of this compound are electrophilic carbon atoms present in organic compounds such as aldehydes and ketones .

Mode of Action

This compound, like other Grignard reagents, acts as a nucleophile . It interacts with its targets (electrophilic carbon atoms) through nucleophilic addition reactions, leading to the formation of carbon-carbon bonds . This interaction can result in the formation of a variety of organic compounds, depending on the nature of the electrophile .

Biochemical Pathways

These include carbon-carbon bond formation via palladium-catalyzed alkylation and arylation reactions . The downstream effects of these reactions can lead to the synthesis of complex organic molecules from simpler precursors.

Pharmacokinetics

This is due to their high reactivity and the challenging conditions required for their stability (e.g., anhydrous conditions, low temperatures) .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . For instance, it can be used for the introduction of octyl substituents on the bipyridine skeletons to prepare functionalized 4,4′-bipyridines . These compounds can serve as linkers in the formation of discrete metal complexes .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It requires anhydrous (water-free) conditions and is typically used in solvents like tetrahydrofuran . The presence of water or other protic substances can rapidly destroy Grignard reagents, leading to a loss of their reactivity . Therefore, the efficacy and stability of this compound are highly dependent on maintaining appropriate environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecylmagnesium chloride is usually prepared through a Grignard reaction. The process involves reacting octadecyl bromide with metallic magnesium in an inert atmosphere, such as nitrogen, to form the octadecyl magnesium reagent. This reagent is then treated with cuprous chloride to yield this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the Grignard reaction. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Decylmagnesium Bromide
  • Isopropylmagnesium Chloride
  • Dodecylmagnesium Bromide
  • tert-Butylmagnesium Chloride

Comparison: Octadecylmagnesium chloride is unique due to its long carbon chain, which imparts specific properties and reactivity. Compared to shorter-chain Grignard reagents like decylmagnesium bromide or isopropylmagnesium chloride, this compound offers different solubility and reactivity profiles, making it suitable for specialized applications .

Properties

IUPAC Name

magnesium;octadecane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37.ClH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWJANSKVJZWMB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400610
Record name Octadecylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116980-66-6
Record name Octadecylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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